molecular formula C8H14O3 B078544 (1-Hydroxycyclohexyl)acetic acid CAS No. 14399-63-4

(1-Hydroxycyclohexyl)acetic acid

Cat. No. B078544
CAS RN: 14399-63-4
M. Wt: 158.19 g/mol
InChI Key: AADJJWDBCQRALD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds similar to (1-Hydroxycyclohexyl)acetic acid involves complex processes, often requiring precise conditions and catalysts to achieve desired outcomes. Compounds with similar functionalities, such as hydroxycinnamic acids and hydroxyphosphonates, demonstrate the necessity of specific structural features for their synthesis and eventual properties. Hydroxycinnamic acids, for example, show that modifications in the aromatic ring and the carboxylic function significantly influence the compound's activity, highlighting the importance of structural intricacies in the synthesis of complex molecules (N. Razzaghi-Asl et al., 2013).

Molecular Structure Analysis The molecular structure significantly impacts the chemical and physical properties of compounds. For instance, the presence of an ortho-dihydroxy phenyl group (catechol moiety) in hydroxycinnamic acids is crucial for antioxidant activity, suggesting that specific structural features are essential for the biological activities of such compounds. This underscores the relevance of molecular structure analysis in understanding and predicting the behavior of complex molecules like (1-Hydroxycyclohexyl)acetic acid (N. Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties The chemical reactions and properties of a compound are dictated by its functional groups and molecular structure. For example, the synthesis and functionalization of acyclic and macrocyclic compounds with α-amino- or α-hydroxyphosphonate units show how specific reactions can be used to introduce or modify functional groups, affecting the compound's reactivity and interactions (S. Failla, P. Finocchiaro, G. Consiglio, 2000).

Physical Properties Analysis The physical properties of (1-Hydroxycyclohexyl)acetic acid, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For instance, the physical (thermophysical, solubility, miscibility) and mechanical properties of lactic acid polymers indicate how molecular structure affects the material properties, providing insights into the behavior of (1-Hydroxycyclohexyl)acetic acid in various conditions (R. Lipsa, N. Tudorachi, C. Vasile, 2010).

Chemical Properties Analysis Analyzing the chemical properties involves understanding the reactivity and stability of (1-Hydroxycyclohexyl)acetic acid. Studies on the antioxidant properties of hydroxycinnamic acids reveal how structural modifications influence chemical behavior, offering a basis for predicting the reactivity of similar compounds. This knowledge is crucial for applications where stability under oxidative stress is required (N. Razzaghi-Asl et al., 2013).

Scientific Research Applications

  • Xanthine Oxidase Inhibition and Antioxidant Properties : A study by Ikram et al. (2015) synthesized a Schiff base ligand derived from (1-Hydroxycyclohexyl)acetic acid and investigated its metal complexes for antioxidant and xanthine oxidase inhibitory activities. The zinc complex exhibited significant inhibitory activity, suggesting potential applications in managing conditions like gout or hyperuricemia where xanthine oxidase plays a crucial role (Ikram et al., 2015).

  • Cyclohexane Ring Study : Research by Desai, Hunter, and Saharia (1938) on isomeric forms of 1-carboxy-4-methylcyclohexane-1-acetic acid, a related compound, contributed to understanding the structural and chemical properties of cyclohexane rings, important in organic chemistry and medicinal chemistry applications (Desai, Hunter, & Saharia, 1938).

  • Derivative Isolation from Natural Sources : Shen et al. (2013) isolated a new cyclohexylacetic acid derivative from Emilia sonchifolia, demonstrating the potential for discovering novel compounds with unique structures and possibly bioactive properties from natural sources (Shen et al., 2013).

  • Diuretic Properties : Woltersdorf et al. (1977) explored (acylaryloxy)acetic acid diuretics, including (1-Hydroxycyclohexyl)acetic acid derivatives. These compounds showed saluretic and uricosuric properties, indicating potential applications in treating conditions like hypertension or edema (Woltersdorf et al., 1977).

  • Intramolecular Cyclization Studies : Shono et al. (1978) studied the anodic oxidation of enol acetates, leading to intramolecular cyclization products involving cyclohexenyl ketones. This research could inform synthetic organic chemistry, particularly in the synthesis of cyclic compounds (Shono et al., 1978).

  • Metabolic Studies : Research on the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in a family with a genetic defect suggests that these compounds might serve as metabolites or biomarkers for certain metabolic disorders (Niederwieser, Wadman, & Danks, 1978).

  • Sugar Fragmentation in Maillard Reaction : Davidek et al. (2006) investigated the Maillard reaction, a chemical process crucial in food science, and identified the role of acetic acid in this process. The study offers insights into the complex chemical reactions in food cooking and processing (Davidek et al., 2006).

Future Directions

The future directions for research on “(1-Hydroxycyclohexyl)acetic acid” are not well-documented in the literature. More research is needed to fully understand the properties, synthesis, reactions, and potential applications of this compound .

properties

IUPAC Name

2-(1-hydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADJJWDBCQRALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289825
Record name 2-(1-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Hydroxycyclohexyl)acetic acid

CAS RN

14399-63-4
Record name 14399-63-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-hydroxycyclohexyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Hanzawa, Y Kasashima, K Hashimoto… - Journal of Oleo …, 2013 - jstage.jst.go.jp
The reaction of vinyl ethers with carboxylic acids using iodine as a catalyst under solvent-free conditions was investigated. The reaction of saturated carboxylic acids with vinyl ethers …
Number of citations: 2 www.jstage.jst.go.jp
RH COX - 1955 - search.proquest.com
The object of this investigation was to prepare basic esters of B-substituted^-phenyl-and x-cyclohexyl-B-hydroxypropionic acids in order that they might be tested for anti spasmodic …
Number of citations: 0 search.proquest.com
FF Blicke, H Zinnes - Journal of the American Chemical Society, 1955 - ACS Publications
Substituted/3-hydroxypropionic acids were prepared by interaction of the chloromagnesium salt of the chloromagnesium derivative of phenylacetic acid, an Ivanov reagent, with a …
Number of citations: 5 pubs.acs.org
KL ERICKSON - 1965 - search.proquest.com
… 1-Hydroxycyclohexyl Acetic Acid. - Ethyl-l-hydroxycyclohexyl aeetate (102 g., 0.55 sole) was dissolved in 200 ml. of … (95%) of 1-hydroxycyclohexyl acetic acid, mp 59-60; lit/1^ 59-60. …
Number of citations: 2 search.proquest.com
CS Rondestvedt Jr, ME Rowley - Journal of the American …, 1956 - ACS Publications
X z decreased in theorder Cl> H> OCH3, explainable in terms of stabilization of the carbanion ArCHCOO-. As R, was increased in bulk, the rate decreased in the order H> CHj> C2H5> …
Number of citations: 29 pubs.acs.org
H Zinnes - 1955 - search.proquest.com
128 -vii- Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. LIST OF TABLES page I COMPOUNDS EMPLOYED IN THE IVANOV …
Number of citations: 0 search.proquest.com
GR ACKERMANN - 1957 - search.proquest.com
The Ivanov reactionis one in which an Ivanov reagentthe alpha-halom agnesium d eriv a tiv e of a halomagnesium or meta llic saltof an ary l-or v in y l-acet ic acid-reac ts in such a …
Number of citations: 0 search.proquest.com
ME ROWLEY - 1956 - search.proquest.com
THE BASE-CATALYZED DEALDOLIZATION OF ALPHA,BETA-DIARYL-BETA-HYDROXY ACIDS THE BASE-CATALYZED DEALDOLIZATION OF ALPHA,BETA-DIARYL-BETA-…
Number of citations: 0 search.proquest.com
X Yu, K Lee, AC Ulrich - Chemosphere, 2019 - Elsevier
Naphthenic acids (NAs) originate from bitumen and are considered a major contributor to acute toxicity in oil sands process-affected water (OSPW) produced from bitumen extraction …
Number of citations: 15 www.sciencedirect.com
JM Concellón, C Concellón - The Journal of Organic Chemistry, 2006 - ACS Publications
An easy, direct, general, and efficient samarium diiodide-mediated preparation of 3-hydroxyacids 1 in high yield by reaction of different aldehydes or ketones with commercially …
Number of citations: 28 pubs.acs.org

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